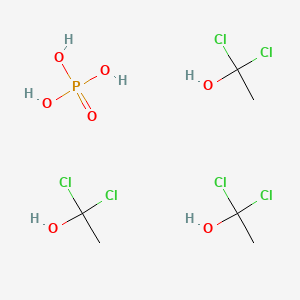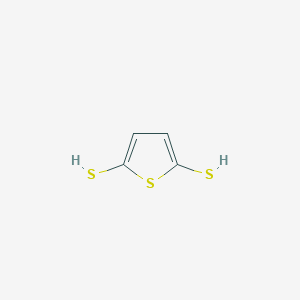
2,5-Thiophenedithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Thiophenedithiol is an organosulfur compound with the molecular formula C4H4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two thiol groups (-SH) at the 2 and 5 positions of the thiophene ring makes this compound a highly reactive compound, widely used in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Thiophenedithiol can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromothiophene with thiourea, followed by hydrolysis to yield this compound . Another method includes the reduction of 2,5-dichlorothiophene using sodium sulfide in the presence of a reducing agent .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of halogenated thiophenes with hydrogen sulfide (H2S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism, and the yield can be optimized by adjusting the reaction temperature and the choice of mercaptan .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Thiophenedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically involve the conversion of disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
2,5-Thiophenedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is utilized in the production of conductive polymers, corrosion inhibitors, and as a ligand in coordination chemistry
Mécanisme D'action
The mechanism by which 2,5-Thiophenedithiol exerts its effects is primarily through its thiol groups. These groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the thiol groups can undergo redox reactions, contributing to the compound’s reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
Thiophenethiol: Contains a single thiol group.
2,5-Dimercapto-1,3,4-thiadiazole: Contains two thiol groups but with a different ring structure.
1,4-Dithiane-2,5-diol: Another sulfur-containing compound with different functional groups
Uniqueness: 2,5-Thiophenedithiol is unique due to the specific positioning of its thiol groups on the thiophene ring, which imparts distinct reactivity and properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .
Propriétés
Numéro CAS |
22511-31-5 |
|---|---|
Formule moléculaire |
C4H4S3 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
thiophene-2,5-dithiol |
InChI |
InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H |
Clé InChI |
BNLZBNHLPPSPQN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


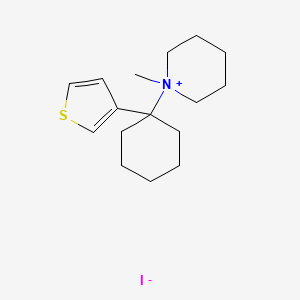

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
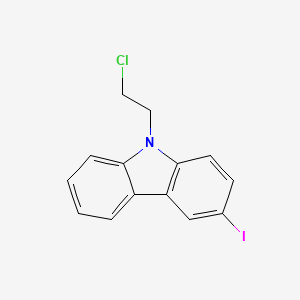
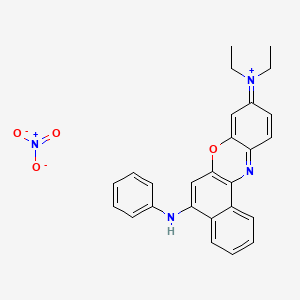


![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
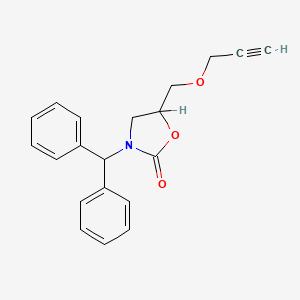
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
